![molecular formula C13H14ClN3O2 B2816543 4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-75-1](/img/structure/B2816543.png)
4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
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Description
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing various compounds structurally related to "4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one". These studies involve detailed spectroscopic, spectrophotometric, and crystallographic investigations to understand their structural properties. For instance, the synthesis of Schiff base ligands derived from similar pyrazolone compounds, characterized using UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, showcases the versatility of these compounds in forming complex structures Zeliha Hayvalı, H. Unver, I. Svoboda, 2010.
Reactivity and Chemical Behavior
Studies have explored the reactivity of compounds structurally similar to "4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one", investigating their potential in forming new chemical entities. For example, reactions involving similar pyrazolone derivatives have led to the formation of a variety of heterocyclic compounds, indicating the potential for diverse applications in synthetic organic chemistry A. Maquestiau, J. V. Eynde, 2010.
Potential Applications
The synthesis and study of related compounds have highlighted their potential applications across various fields. Notable areas include their role as intermediates in the development of pharmaceuticals, materials science, and as ligands in coordination chemistry. For instance, research into pyrazolone derivatives' corrosion inhibition performance suggests applications in materials science for protecting metals against corrosion M. Yadav, Laldeep Gope, Nilam Kumari, Premanand Yadav, 2016.
properties
IUPAC Name |
4-[(4-chlorophenyl)methyliminomethyl]-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-19-8-12-11(13(18)17-16-12)7-15-6-9-2-4-10(14)5-3-9/h2-5,7H,6,8H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDQUOZLPWSYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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